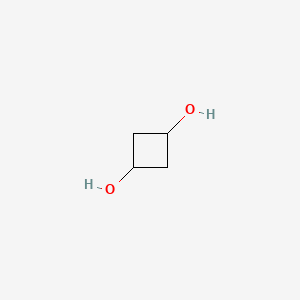

Cyclobutane-1,3-diol

Description

Significance of Cyclobutane-1,3-diol (B2657575) as a Cycloalkane Derivative in Organic Synthesis

In the field of organic synthesis, small ring systems like cyclobutane (B1203170) are crucial as they serve as fundamental scaffolds for molecular architectures and as key intermediates. researchgate.net this compound, as a functionalized cycloalkane, is a valuable building block for creating more complex organic molecules. smolecule.com Its significance lies in its ability to introduce a rigid, three-dimensional element into a molecular structure, which can be critical for achieving desired biological activity or material properties. mdpi.com

The presence of two hydroxyl groups allows for a variety of subsequent chemical transformations. For instance, they can undergo esterification to form polyesters or be used in condensation reactions to attach other functional groups. smolecule.com The stereochemistry of the diol (cis or trans) is a key feature, providing a way to create spatially diverse libraries of compounds. rsc.org The use of chiral, cyclic 1,3-diols as building blocks allows for the systematic direction of binding moieties into different regions of three-dimensional space, a crucial aspect in drug discovery and the development of small-molecule libraries. rsc.org The synthesis of novel analogs of biologically active compounds, such as Combretastatin A4, has utilized 1,3-disubstituted cyclobutane moieties to restrict conformational flexibility, demonstrating the utility of this scaffold in medicinal chemistry. nih.gov

Overview of the Cyclobutane Ring System in Natural Products and Pharmaceutical Compounds

Although historically considered rare, the cyclobutane motif is present in a variety of natural products, often contributing to their biological activity. rsc.orgresearchgate.net These compounds are found in diverse sources, including bacteria, fungi, plants, and marine invertebrates. mdpi.com Complex natural products, including terpenoids, alkaloids, and steroids, can feature strained cyclobutane subunits, which are key to their fascinating architectures and potent biological activities. rsc.orgresearchgate.net

In medicinal chemistry, the incorporation of a cyclobutane ring is a strategy used to fine-tune the properties of drug candidates. researchgate.net The rigid, non-planar structure of the cyclobutane ring can act as a conformationally restricted scaffold. researchgate.net This can lead to improved metabolic stability and enhanced binding affinity to biological targets. nih.gov While the use of cyclobutane in marketed drugs is still less common compared to other cyclic systems, there are notable examples. mdpi.com For instance, the anticancer drug Carboplatin is derived from cyclobutane-1,1-dicarboxylic acid. mdpi.com Furthermore, research has shown that replacing certain groups in bioactive molecules with a cyclobutane fragment can lead to improved pharmacological properties. nih.gov

Historical Context of Cyclobutane Chemistry and the Emergence of this compound as a Research Focus

The history of cyclobutane chemistry dates back to the early 20th century. mdpi.com For a long time, the synthesis and manipulation of such strained four-membered rings posed significant challenges to chemists. mdpi.com A major breakthrough in the synthesis of cyclobutane derivatives was the development of [2+2] cycloaddition reactions, which remain a cornerstone for constructing this ring system. mdpi.comchemistryviews.org

The focus on functionalized derivatives like this compound is a more recent development, driven by the evolving needs of fields like drug discovery and materials science. mdpi.comrsc.org The push to create molecules with greater three-dimensional complexity, moving away from flat aromatic structures, has led to an increased interest in scaffolds like cyclobutane. researchgate.net Cyclic 1,3-diols, in general, are recognized as valuable precursors for synthesizing biologically and pharmaceutically important compounds. rsc.org The specific emergence of this compound as a research focus can be attributed to its potential to act as a rigid, dior mono-functional scaffold depending on the synthetic strategy, allowing for the creation of diverse molecular shapes. rsc.org The ability to synthesize its stereoisomers (cis and trans) and use them to control the architecture of larger molecules, such as polymers, has further fueled research into this specific compound. researchgate.net

Scope and Objectives of Current Research on this compound

Current research on this compound and its derivatives is multifaceted, with several key objectives:

Development of Novel Synthetic Methods: A primary goal is to develop efficient and stereoselective methods for the synthesis of this compound and its derivatives, particularly chiral versions. chemistryviews.orgnih.gov This includes exploring catalytic asymmetric reactions to produce enantiomerically pure compounds, which are crucial for the pharmaceutical industry. chemistryviews.orgnih.gov

Application in Medicinal Chemistry: Researchers are actively exploring the use of this compound as a scaffold to create new therapeutic agents. smolecule.com By incorporating this rigid diol into drug candidates, scientists aim to improve properties such as target selectivity and metabolic stability. nih.govnih.gov Studies have investigated its use in creating analogs of known anticancer agents to overcome issues like isomerization. nih.gov

Materials Science and Polymer Chemistry: this compound is being investigated as a monomer for the synthesis of novel polymers. researchgate.netresearchgate.netrsc.org A key objective is to understand how the stereochemistry of the diol (cis vs. trans) influences the properties of the resulting polyesters, such as their thermal stability, glass transition temperature, and mechanical toughness. researchgate.netresearchgate.net This research aims to create new sustainable and high-performance materials. rsc.org

Scaffold for Spatially Directed Libraries: The diol serves as a template for building libraries of compounds with diverse three-dimensional structures. rsc.org The objective is to use these libraries for high-throughput screening to identify new biologically active molecules. rsc.org The defined stereochemistry of the diol allows for precise control over the spatial orientation of appended functional groups. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound and its Stereoisomers

| Property | Value | Stereoisomer | CAS Number | Source |

| Molecular Formula | C₄H₈O₂ | General | 63518-47-8 | nih.gov |

| Molecular Weight | 88.11 g/mol | General | 63518-47-8 | nih.gov |

| IUPAC Name | This compound | General | 63518-47-8 | nih.gov |

| IUPAC Name | (1s,3s)-cyclobutane-1,3-diol | cis | 1332482-73-1 | sigmaaldrich.com |

| IUPAC Name | (1r,3r)-cyclobutane-1,3-diol | trans | 1332482-75-3 | achemblock.com |

| Physical Form | Yellow oil or solid | General | 63518-47-8 | |

| Purity | ~97% | cis | 1332482-73-1 | sigmaaldrich.com |

| Purity | ~97% | trans | 1332482-75-3 | achemblock.com |

Note: The general CAS number may refer to a mixture of isomers.

Table 2: Selected Research Findings on Cyclobutane Diol Derivatives

| Research Area | Finding | Compound Focus | Source |

| Polymer Science | The stereochemistry of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (a derivative) significantly impacts polyester (B1180765) properties. The cis isomer leads to tougher, amorphous polymers, while the trans isomer results in semi-crystalline materials. | 2,2,4,4-tetramethyl-1,3-cyclobutanediol | researchgate.net |

| Medicinal Chemistry | 1,3-disubstituted cyclobutane analogs of Combretastatin A4 were synthesized as single diastereomers (cis and trans) to act as conformationally restricted anticancer agents. | cis- and trans-1,3-disubstituted cyclobutanes | nih.gov |

| Organic Synthesis | Chiral cyclobutane diols can be prepared and used as key intermediates for the synthesis of chiral cyclobutane nucleosides and amino acids. | Chiral cyclobutane diols and monoacetates | mdpi.com |

| Organic Synthesis | Cyclic 1,3-diols, including those based on a cyclobutane framework, can be used as scaffolds for creating spatially diverse libraries of small molecules for screening purposes. | Cyclic 1,3-diols | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

cyclobutane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STENYDAIMALDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347015 | |

| Record name | 1,3-Cyclobutanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63518-47-8, 1332482-73-1 | |

| Record name | 1,3-Cyclobutanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobutane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cyclobutane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cyclobutane 1,3 Diol and Its Derivatives

Stereoselective Synthesis of Cyclobutane-1,3-diol (B2657575) Isomers (cis- and trans-)

The relative stereochemistry of the two hydroxyl groups in this compound profoundly influences the properties and applications of its derivatives. rsc.org Consequently, the development of stereoselective synthetic routes to access both cis- and trans- isomers is of paramount importance.

Intramolecular cyclization represents a powerful strategy for the construction of the cyclobutane (B1203170) ring system. smolecule.com One notable approach involves the cyclization of epoxynitriles. This method allows for the formation of functionally substituted cyclobutanes, which can then be converted to the desired diols. acs.org For example, the treatment of an appropriate epoxide with a strong base like lithium diisopropylamide can trigger an intramolecular cyclization. smolecule.com

Another strategy involves the ring contraction of pyrrolidines. The reaction of substituted pyrrolidines with in situ generated iodonitrene can lead to the stereoselective formation of cyclobutane derivatives. acs.org This transformation is proposed to proceed through a 1,4-biradical intermediate that undergoes rapid C-C bond formation. acs.org For instance, the ring contraction of cis-substituted pyrrolidine-2,5-dicarboxylate yields the corresponding cis-cyclobutane derivative stereoselectively. acs.org

The Norrish-Yang photocyclization of α-heteroatom-substituted β-methyl butyrophenones provides another pathway to cyclobutanols with high diastereoselectivity. eurekaselect.com The efficiency of this intramolecular reaction is influenced by the hydrogen-bonding capability of the α-substituent. eurekaselect.com

Table 1: Examples of Intramolecular Cyclization for Cyclobutane Synthesis

| Starting Material Type | Reagent/Condition | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Epoxynitrile | Lithium diisopropylamide | Functionalized cyclobutane | - | smolecule.comacs.org |

| Substituted Pyrrolidine | Iodonitrene | Substituted cyclobutane | High (e.g., dr > 20:1) | acs.org |

| α-heteroatom-substituted β-methyl butyrophenone | Photocyclization | Cyclobutanol (B46151) | Excellent | eurekaselect.com |

The catalytic hydrogenation of cyclobutane-1,3-diones is a direct and widely used method for the synthesis of cyclobutane-1,3-diols. smolecule.comwikipedia.org This process typically yields a mixture of cis- and trans- isomers, with the ratio often influenced by the catalyst and reaction conditions. wikipedia.org

For the synthesis of 2,2,4,4-tetramethylthis compound (CBDO), the hydrogenation of the corresponding diketone (2,2,4,4-tetramethylcyclobutane-1,3-dione) is a key step. wikipedia.orgwipo.int Catalysts based on ruthenium, nickel, or rhodium are commonly employed for this transformation. wikipedia.org For example, using a Ru/C catalyst, the hydrogenation of cyclopentane-1,3-dione can be systematically investigated by varying temperature, hydrogen pressure, and solvent to optimize the yield and stereoselectivity. nih.gov Research has shown that Ru/AC catalysts with larger Ru particle sizes exhibit higher selectivity towards the trans-isomer of CBDO, while the cis-isomer is the kinetically favored product. researchgate.net Bimetallic catalysts, such as Ru-Sn/γ-Al2O3, have also been explored, with a Ru/Sn ratio of 1:1 showing high selectivity for CBDO. rsc.org

The stereochemical outcome can sometimes be controlled. For instance, the reduction of 3-substituted cyclobutanones with LiAlH(OtBu)3 can provide cis-cyclobutanols with high selectivity (95-100%). researchgate.net To obtain the trans-isomers, a Mitsunobu inversion of the cis-alcohol is often a practical method. researchgate.net

Table 2: Catalytic Hydrogenation of Cyclobutane-1,3-diones

| Diketone Substrate | Catalyst | Key Findings | Reference |

|---|---|---|---|

| 2,2,4,4-Tetramethylcyclobutane-1,3-dione | Ru, Ni, or Rh | Produces a mixture of cis- and trans-diols. | wikipedia.org |

| Cyclopentane-1,3-dione | Ru/C | Reaction rate and selectivity are sensitive to temperature, pressure, and solvent. | nih.gov |

| 2,2,4,4-Tetramethylcyclobutane-1,3-dione | Ru/AC | Larger Ru particles favor trans-CBDO; cis-CBDO is kinetically favored. | researchgate.net |

| 2,2,4,4-Tetramethylcyclobutane-1,3-dione | Ru-Sn/γ-Al2O3 | Ru/Sn ratio of 1:1 gives high selectivity (73.5%) for CBDO. | rsc.org |

Photocycloaddition, particularly the [2+2] cycloaddition of alkenes, is a fundamental and powerful method for constructing cyclobutane rings. acs.org This approach can be applied to synthesize precursors for cyclobutane-1,3-diols.

The [2+2] photocycloaddition of cinnamic acid and its derivatives is a classic example that leads to the formation of cyclobutane-1,3-dicarboxylic acids (CBDAs), such as α-truxillic acid. researchgate.net These diacids are valuable precursors that can be subsequently converted to the corresponding diols. The reaction involves the dimerization of two alkene molecules upon exposure to UV light. acs.org

This strategy has been extended to biomass-derived molecules. For example, sorbic acid, which can be derived from triacetic acid lactone, undergoes a [2+2] photocycloaddition to form a novel cyclobutane-containing diacid. researchgate.netnih.gov Similarly, furfural (B47365) can be converted to 2-furanacrylic acid, which, after esterification, undergoes photodimerization to yield a diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate. researchgate.net This dicarboxylate can then be hydrolyzed to the corresponding diacid, providing a renewable route to these building blocks. researchgate.net

The stereochemistry of the resulting cyclobutane is often controlled by the arrangement of the monomers in the crystal lattice for solid-state reactions or by the reaction conditions in solution. nih.gov

A significant advancement in the practical application of photocycloaddition has been the use of commercially available germicidal lamps as an energy-efficient UV source. nih.gov These lamps have been shown to be effective for [2+2] photocycloaddition reactions, offering a more accessible and cost-effective alternative to traditional medium-pressure mercury arc lamp photoreactors. nih.gov

Germicidal lamps typically have narrower emission spectra, concentrating more energy at wavelengths that are effective for the desired photoreaction, thus reducing wasted energy and heat. nih.gov This "ECO-UV" (Energy-efficient, Cost-effective, and Operator-friendly) approach has been successfully applied to the synthesis of cyclobutane-containing diacids from sorbic acid, with the reaction progress monitored by techniques like 1H-NMR. nih.gov The use of inexpensive incandescent floodlights has also been explored for [2+2] photocycloadditions, demonstrating the potential for gram-scale synthesis. figshare.com

C-H functionalization has emerged as a powerful and modern strategy in organic synthesis, offering a more direct and atom-economical way to construct complex molecules. acs.orgnih.gov This approach is being increasingly applied to the synthesis of substituted cyclobutanes. acs.orgnih.gov

Instead of pre-functionalizing starting materials, C-H functionalization allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. nih.gov In the context of cyclobutane synthesis, a carbonyl group attached to the ring can act as a directing group, guiding the functionalization to a specific C-H bond in a stereocontrolled manner. acs.orgbaranlab.org This strategy is particularly useful for accessing unsymmetrical cyclobutane dimers, which are challenging to synthesize via traditional photocycloaddition methods. acs.org

Rhodium-catalyzed C-H insertion reactions are a prime example of this approach. nih.gov By carefully selecting the rhodium catalyst and its ligands, it is possible to achieve site-selective functionalization at different positions on the cyclobutane ring, such as the C1 or C3 positions, leading to either 1,1-disubstituted or cis-1,3-disubstituted products. nih.gov This catalyst-controlled selectivity provides access to novel chemical space and avoids the need for substrate-controlled directing groups in some cases. nih.gov The development of these methods opens up new retrosynthetic pathways for the synthesis of complex cyclobutane-containing natural products and their analogues. acs.orgbaranlab.org

C-H Functionalization Logic in Cyclobutane Synthesis

Divergent Access to Cyclobutane Stereoisomers through Controlled Epimerization Reactions

The controlled synthesis of specific stereoisomers of substituted cyclobutanes presents a significant challenge in organic chemistry. A powerful strategy to address this is through divergent synthesis, where a single intermediate can be converted into multiple stereoisomers. nih.gov This approach often relies on controlled epimerization reactions, which selectively invert the stereochemistry at a specific carbon atom. nih.govacs.org

One notable application of this methodology is in the synthesis of piperarborenines, a class of natural products containing a cyclobutane core. nih.govacs.org In these syntheses, a monoarylated all-cis cyclobutane intermediate serves as a branching point. nih.gov By carefully selecting the reaction conditions, chemists can selectively epimerize either the C-1 or C-3 stereocenter of this intermediate. nih.gov For instance, treatment with lithium tert-butoxide (LiOtBu) in a nonpolar solvent can selectively invert the C-1 position. nih.gov Alternatively, using potassium hexamethyldisilazide (KHMDS) allows for the inversion of the C-3 stereocenter. nih.gov This divergent approach provides access to different stereoisomeric products from a common precursor, highlighting the utility of controlled epimerization in complex molecule synthesis. nih.gov

Mild reaction conditions are often crucial to prevent unwanted epimerization at other sensitive positions within the cyclobutane ring. conicet.gov.ar The ability to direct the stereochemical outcome through controlled epimerization is a key tool for creating a diverse range of cyclobutane structures. acs.org

Iridium-Catalyzed Asymmetric Difunctionalization of C-C σ-Bonds

A groundbreaking approach for the synthesis of enantioenriched cyclobutane derivatives involves the iridium-catalyzed asymmetric difunctionalization of carbon-carbon sigma (C–C σ) bonds. nih.govresearchgate.netnih.gov This method utilizes highly strained bicyclo[1.1.0]butyl (BCB) boronate complexes as starting materials. nih.govresearchgate.netnih.gov

Strain-Release Enabled Strategies for Enantioenriched Cyclobutane Products

The high ring strain of bicyclo[1.1.0]butanes (BCBs) is a powerful driving force for their chemical transformations. researchgate.netnih.gov This inherent strain can be harnessed in strain-release-driven reactions to construct complex and functionally diverse cyclobutane products. researchgate.net

A key strategy in this area is the iridium-catalyzed asymmetric allylation of BCB boronate complexes. nih.govresearchgate.netnih.gov This reaction proceeds through a 1,2-metalate rearrangement, which effectively breaks a C–C σ-bond and installs two new functional groups across it. nih.govresearchgate.netnih.gov The use of a chiral iridium catalyst enables the reaction to proceed with high enantioselectivity, leading to the formation of enantioenriched 1,1,3-trisubstituted cyclobutane products. nih.govresearchgate.netnih.govacs.org These products bear a versatile boronic ester group that can be readily transformed into other functional groups, making them valuable building blocks in organic synthesis. nih.govresearchgate.netnih.govacs.org

A notable feature of this iridium-catalyzed reaction is its diastereoselectivity. It predominantly yields trans diastereoisomers, resulting from an anti-addition across the C–C σ-bond. nih.govresearchgate.netnih.govacs.org This is in contrast to similar reactions promoted by palladium(II)-aryl complexes, which typically lead to cis diastereoisomers via syn-addition. nih.govresearchgate.netnih.govacs.org The observed diastereoselectivity has been rationalized by density functional theory (DFT) calculations, which suggest that the BCB boronate complexes are highly nucleophilic and react through early transition states with low activation barriers. nih.govresearchgate.netnih.govacs.org

This methodology has been shown to be effective with a wide range of allylic alcohols and boronic esters, demonstrating its broad substrate scope. nih.govacs.org The ability to generate structurally complex and stereochemically defined cyclobutanes through this strain-release strategy opens up new avenues for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Synthesis of Substituted this compound Derivatives

This compound serves as a versatile scaffold for the synthesis of a variety of substituted derivatives. The two hydroxyl groups provide reactive sites for further functionalization, allowing for the introduction of diverse chemical moieties.

Esterification of this compound with Carboxylic Acids

Esterification is a fundamental reaction for modifying the hydroxyl groups of this compound. This process involves the reaction of the diol with carboxylic acids or their derivatives to form the corresponding esters. smolecule.com Various methods can be employed for esterification, including the use of peptide coupling reagents like TBTU, TATU, or COMU in the presence of an organic base. organic-chemistry.org These reagents facilitate the reaction at room temperature and can provide high yields of the desired ester. organic-chemistry.org

For the selective monoesterification of diols, specific reagents and conditions can be utilized. For instance, the use of aluminum oxide (Al2O3) and methanesulfonic acid (MeSO3H) can promote the formation of monoesters in high yields without the need for a solvent. organic-chemistry.org

The table below summarizes some reagents and their applications in the esterification of diols.

| Reagent/Catalyst | Substrates | Key Features |

| TBTU, TATU, COMU | Aliphatic alcohols, phenols | Room temperature reaction, high yields. organic-chemistry.org |

| Al2O3 / MeSO3H | Diols, aromatic and aliphatic acids | Selective monoesterification, solvent-free. organic-chemistry.org |

| Cobalt(II) chloride | Alcohols, carboxylic acids | Efficient acetylation, catalyst can be recycled. organic-chemistry.org |

| Silica chloride | Alcohols, carboxylic acids, esters | Efficient esterification and transesterification. organic-chemistry.org |

Nucleophilic Substitution Reactions of Hydroxyl Groups

The hydroxyl groups of this compound can be replaced by other functional groups through nucleophilic substitution reactions. smolecule.com These reactions typically require the conversion of the hydroxyl group into a better leaving group, often facilitated by strong acids or bases. smolecule.com This allows for the introduction of a wide range of substituents, further diversifying the derivatives of this compound. smolecule.com For instance, the hydroxyl groups can be substituted to create new carbon-carbon or carbon-heteroatom bonds, leading to a variety of modified cyclobutane structures.

Preparation of Amino-1,3-diols with Conformational Restriction

The synthesis of 2-amino-1,3-diols incorporating a cyclobutane ring provides access to conformationally restricted molecules. researchgate.net These structures are of interest in medicinal chemistry as they can mimic the conformations of bioactive peptides. nih.gov The synthesis of these compounds often involves stereoselective methods to control the relative and absolute configuration of the amino and hydroxyl groups. beilstein-journals.org

One approach involves the use of chiral precursors derived from natural products like (-)-α-pinene to introduce chirality. nih.gov Another strategy utilizes intramolecular nucleophilic substitution as a key step to form the cyclobutane ring and establish the desired stereochemistry. nih.gov The resulting amino-1,3-diols, such as cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA), serve as constrained building blocks for the synthesis of peptidomimetics. nih.gov

The table below lists some examples of conformationally restricted amino diols and their synthetic precursors.

| Precursor | Key Reaction | Product |

| (-)-α-Pinene / (-)-Verbenone | Oxidative cleavage, Wittig-Horner condensation | Cyclobutane dehydro amino acids nih.gov |

| Isopinocarveol / (1R)-(-)-Myrtenol | Carbamate formation, aminohydroxylation | Pinane-based 2-amino-1,3-diols beilstein-journals.org |

| N/A | Base-induced intramolecular nucleophilic substitution | cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA) nih.gov |

Derivatization via Reduction and Oxidation Pathways

The strategic derivatization of cyclobutane-1,3-diols and their precursors through reduction and oxidation reactions represents a cornerstone in the synthesis of complex cyclobutane-containing molecules. These pathways allow for the interconversion of key functional groups, primarily between diols, diones, and related oxidized or reduced species, providing access to a diverse array of structural motifs.

Reduction Pathways

The reduction of cyclobutane-1,3-diones is a primary method for accessing cyclobutane-1,3-diols. The stereochemical outcome of this transformation is highly dependent on the choice of reducing agent and the substitution pattern of the cyclobutane ring.

A common approach involves the use of hydride reagents to reduce cyclobutane-1,3-dione (B95015) precursors. For instance, the reduction of dimethylcyclobutanone derivatives with agents like sodium borohydride (B1222165) or lithium aluminum hydride yields the corresponding 1,3-diols. benchchem.com The stereoselectivity of this reduction is a critical factor, as it can lead to the formation of both cis and trans isomers, which can significantly impact the properties and applications of the final products. benchchem.com

Heterogeneous catalysis offers a robust and scalable method for the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols. acs.org Studies have shown that using catalysts such as ruthenium on carbon (Ru/C) can effectively reduce various 1,3-diones. acs.org The reaction conditions, including temperature and hydrogen pressure, play a crucial role in both the reaction rate and the stereochemical outcome. For example, the hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione over a Ru/C catalyst can produce the corresponding diol, with the cis-isomer often being the major product. acs.org However, at elevated temperatures, epimerization can occur, leading to a mixture of diastereomers. acs.org

In a specific synthetic application, the reduction of cis-cyclobutane-1,3-dicarboxylic acid with a borane-tetrahydrofuran (B86392) complex has been shown to afford the corresponding diol in high yield (83%). psu.edu This diol can then serve as a precursor for further transformations. psu.edu

Below is a table summarizing various reduction reactions of cyclobutane-1,3-dione derivatives.

| Starting Material | Reducing Agent/Catalyst | Product | Yield (%) | Key Observations | Reference(s) |

| Dimethylcyclobutanone derivatives | Sodium Borohydride or Lithium Aluminum Hydride | Dimethylthis compound | Not specified | Formation of cis and trans isomers is possible. | benchchem.com |

| 2,2,4,4-Tetramethylcyclobutane-1,3-dione | Ru/C, H₂ | 2,2,4,4-Tetramethylthis compound | Not specified | cis-diol is the major product; epimerization at higher temperatures. | acs.org |

| cis-Cyclobutane-1,3-dicarboxylic acid | Borane-THF complex | cis-Cyclobutane-1,3-diol | 83 | Provides a diol precursor for further synthesis. | psu.edu |

Oxidation Pathways

Oxidation reactions provide a versatile toolkit for the functionalization of cyclobutane-1,3-diols and related compounds. These reactions can lead to the formation of diones, ketoaldehydes, or even ring-cleaved products, depending on the oxidant and substrate.

The oxidation of this compound can yield cyclobutane-1,3-dione. benchchem.com This transformation is a key step in accessing the dione (B5365651), which serves as a valuable building block in organic synthesis. benchchem.com For instance, the oxidation of cyclobutanol to cyclobutanone (B123998) can be achieved using various oxidizing agents, including alkali metal hypochlorites. google.com

A notable application of oxidation is the molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant. benchchem.comrsc.org This method efficiently converts the diols into 1,4-dicarbonyl compounds. benchchem.comrsc.org The reaction demonstrates stereospecificity, with cis-diol isomers undergoing cleavage at lower temperatures than their trans counterparts. benchchem.com This process has been utilized to synthesize various γ-ketoaldehydes and 1,4-diketones in good yields. rsc.orgresearchgate.netrsc.org

The Baeyer-Villiger oxidation of cyclobutane-1,3-diones represents another powerful synthetic tool. rsc.org For example, the treatment of a cyclobutane-1,3-dione with cumene (B47948) hydroperoxide in the presence of a chiral phosphoric acid ligand can lead to the formation of chiral tetronic acid derivatives with high enantioselectivity. rsc.orgresearchgate.net This asymmetric oxidation provides a route to valuable chiral building blocks. researchgate.net

Furthermore, the oxidation of a cis-1,3-cyclobutane diol to a dialdehyde (B1249045) has been accomplished using pyridinium (B92312) chlorochromate (PCC). psu.edu This dialdehyde can then undergo further reactions, such as Horner-Wadsworth-Emmons olefination, although epimerization can be a competing process under these conditions. psu.edu

The following table details several oxidation reactions involving cyclobutane diols and diones.

| Starting Material | Oxidant/Catalyst | Product | Yield (%) | Key Observations | Reference(s) |

| This compound | Not specified | Cyclobutane-1,3-dione | Not specified | Fundamental transformation to access the dione. | benchchem.com |

| cis-Cyclobutane-1,2-diols | [MoO₂Cl₂(dmso)₂], DMSO | 1,4-Dicarbonyls | High | Efficient and clean oxidative cleavage. | benchchem.comrsc.org |

| Cyclobutane-1,3-dione | Cumene hydroperoxide, Chiral Phosphoric Acid | Chiral tetronic acid derivatives | up to 93% | Highly enantioselective Baeyer-Villiger oxidation. | rsc.orgresearchgate.net |

| cis-1,3-Cyclobutane diol | Pyridinium Chlorochromate (PCC) | 1,3-Dialdehyde | Not specified | Subsequent reactions can lead to epimerization. | psu.edu |

Conformational Analysis and Spectroscopic Investigations of Cyclobutane 1,3 Diol

Conformational Dynamics of the Cyclobutane (B1203170) Ring in Cyclobutane-1,3-diol (B2657575)

The cyclobutane ring is not a planar square as one might initially assume. docbrown.info A planar conformation would result in significant torsional strain due to the eclipsing of all eight C-H bonds. masterorganicchemistry.com To alleviate this strain, the cyclobutane ring adopts a puckered or folded conformation. docbrown.infomasterorganicchemistry.com This puckering results in a non-planar structure where one carbon atom is out of the plane of the other three. masterorganicchemistry.com

This puckered geometry leads to a dynamic equilibrium between two equivalent folded conformations, a process known as ring inversion or ring-puckering. In this compound, the nature and orientation of the hydroxyl groups (cis or trans) significantly influence the conformational preference. The substituents can occupy pseudo-axial or pseudo-equatorial positions in the puckered ring. The interplay between minimizing steric hindrance of the hydroxyl groups and relieving the ring's torsional strain governs the dominant conformation. For instance, in cis-cyclobutane-1,3-diol, conformations that allow for intramolecular hydrogen bonding might be favored, further influencing the ring's puckering angle and inversion barrier. The conformational flexibility of the cyclobutane ring is a key characteristic, impacting its reactivity and interactions. nih.gov

Spectroscopic Characterization of this compound and its Derivatives

A suite of spectroscopic techniques is essential for the unambiguous identification and structural analysis of this compound and its various derivatives.

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of this compound isomers. nih.govresearchgate.net Both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the chemical environment of the hydrogen atoms. For this compound, one would expect signals for the methine protons (CH-OH), the methylene (B1212753) protons of the ring, and the hydroxyl protons (-OH). The chemical shifts and coupling constants differ significantly between the cis and trans isomers due to their different symmetries and spatial arrangements. For example, in the more symmetric trans isomer, fewer signals might be expected compared to the cis isomer. The coupling constants between vicinal protons provide valuable information about the dihedral angles and thus the ring's conformation. nih.gov

¹³C NMR Spectroscopy : The carbon NMR spectrum indicates the number of unique carbon environments in the molecule. docbrown.info Due to symmetry differences, the cis and trans isomers of this compound are expected to show a different number of signals. For instance, trans-1,3-disubstituted cyclobutanes can exhibit higher symmetry, leading to fewer ¹³C signals than their cis counterparts. vaia.com The chemical shift for the carbon atom of an unsubstituted cyclobutane ring appears at approximately 22.4 ppm. docbrown.info In this compound, the carbons bonded to the hydroxyl groups would be shifted significantly downfield.

Table 1: Predicted NMR Data for this compound Isomers This table presents expected values based on general principles and data from similar structures.

| Isomer | Nucleus | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| cis & trans | ¹H | ~3.5 - 4.5 | Methine protons (CH-OH) |

| ~1.5 - 2.5 | Methylene protons (-CH₂-) | ||

| Variable | Hydroxyl protons (-OH), dependent on solvent and concentration | ||

| cis | ¹³C | 2 | Number of signals for ring carbons |

| trans | ¹³C | 2 | Number of signals for ring carbons |

| ¹³C | ~60 - 75 | Carbons bearing hydroxyl groups (C-OH) |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. dtic.mil For this compound, the key characteristic absorptions confirm the presence of hydroxyl and alkane groups.

O-H Stretch : A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group's stretching vibration. The broadness indicates hydrogen bonding.

C-H Stretch : Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the cyclobutane ring. docbrown.info

C-O Stretch : A strong band in the 1000-1200 cm⁻¹ region corresponds to the C-O stretching vibration.

The fingerprint region (below 1500 cm⁻¹) contains complex vibrations, including C-C bond stretching and CH₂ bending modes, which are unique to the specific molecule and can help distinguish between isomers. dtic.mildocbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxyl | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Alkane (ring) | 2850 - 3000 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio. The molecular formula of this compound is C₄H₈O₂.

The theoretical monoisotopic mass of C₄H₈O₂ is calculated to be 88.052429494 Da. nih.gov HRMS analysis of a purified sample of this compound would yield an experimental mass value. If this experimental value matches the theoretical mass to within a few parts per million (ppm), it provides strong evidence for the correctness of the molecular formula C₄H₈O₂. rsc.org This technique is invaluable for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas).

Raman jet spectroscopy is an advanced technique used to study the vibrational modes of molecules and molecular clusters in a supersonic jet expansion. This environment isolates molecules at very low temperatures, allowing for the detailed investigation of weak intermolecular forces, such as hydrogen bonds. smolecule.com Studies on diols have shown that this technique can be employed to probe the interactions between the hydroxyl groups. smolecule.com For this compound, Raman jet spectroscopy can be used to characterize the hydrogen bonding networks that form, providing insight into the preferred conformations and the nature of the intermolecular potential energy surface. smolecule.com

X-Ray Diffraction Studies for Solid-State Structure and Ring Conformation

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details.

For this compound, an X-ray diffraction study would unambiguously determine the stereochemistry (cis or trans) and the solid-state conformation of the molecule. The analysis would confirm the puckered nature of the cyclobutane ring and provide exact values for the puckering angle. researchgate.net It would also reveal the positions of the hydroxyl groups (e.g., diequatorial, diaxial, or axial-equatorial) and detail the intermolecular hydrogen-bonding network that forms the crystal lattice. rsc.org While specific data for the parent this compound is not widely published, studies on substituted cyclobutanes show typical C-C bond lengths within the ring to be in the range of 1.55 to 1.58 Å. researchgate.net

Table 3: Typical Bond Distances in Substituted Cyclobutane Rings from X-Ray Diffraction Data derived from a highly substituted cyclobutane derivative. researchgate.net

| Bond | Typical Bond Length (pm) |

|---|---|

| C1-C2 | 155.1 |

| C2-C3 | 157.2 |

| C3-C4 | 157.6 |

Analysis of Out-of-Plane Bending in the Cyclobutane Ring

The cyclobutane ring, a core component of this compound, is characterized by significant ring strain, which dictates its three-dimensional structure. This strain is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent hydrogen atoms). If the cyclobutane ring were perfectly planar, the C-C-C bond angles would be 90°, and all hydrogens on adjacent carbons would be fully eclipsed, resulting in maximum torsional strain.

To alleviate this torsional strain, the cyclobutane ring undergoes out-of-plane bending, adopting a non-planar, "puckered" or "folded" conformation. rsc.orgillinois.edu This puckering causes the C-H bonds to deviate from a fully eclipsed arrangement, thus reducing the associated strain energy. rsc.org In this conformation, three carbon atoms lie in one plane, with the fourth carbon bent out of that plane, resembling a "butterfly" or an envelope flap. rsc.orgillinois.edu Electron diffraction studies on the parent cyclobutane molecule have determined that this puckering results in a dihedral angle of approximately 20-25°. rsc.orgchemrxiv.org While this bending slightly increases the angle strain by compressing the C-C-C bond angles to around 88°, the energetic relief from the reduction in torsional strain is significant, making the puckered conformation the more stable state. rsc.org In solution, the ring rapidly interconverts between equivalent puckered conformations, with each carbon atom taking a turn as the out-of-plane "flap". illinois.edu

Determination of Relative Stereochemistry through X-Ray Diffraction

X-ray diffraction (XRD) analysis of single crystals is the most direct and reliable method for the unambiguous determination of a molecule's three-dimensional structure, including the relative stereochemistry of its constituent atoms. nih.gov For this compound, this technique is crucial for definitively establishing whether the hydroxyl (-OH) groups are on the same side of the ring (cis) or on opposite sides (trans).

The analysis works by scattering X-rays off the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is used to generate an electron density map, from which the precise position of each atom can be calculated. nih.gov This allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, providing a complete picture of the molecule's conformation in the solid state. For example, X-ray crystal structure analysis of a substituted cyclobutane revealed C-C bond distances within the ring ranging from 1.551 Å to 1.576 Å, confirming the puckered nature of the four-membered ring. acs.org

By applying XRD to this compound, one can directly observe the spatial relationship between the two hydroxyl groups relative to the plane of the carbon ring, thereby confirming the molecule's specific isomer. This empirical data is vital for validating structures predicted by other spectroscopic or computational methods.

Interactive Table: Representative Crystallographic Data for a Puckered Cyclobutane Ring

The following table displays typical atomic distances that can be determined for a substituted cyclobutane ring using X-ray diffraction, based on published data. acs.org

| Parameter | Description | Value (Å) |

| C1-C2 | Bond distance between carbon 1 and carbon 2 | 1.551 |

| C2-C3 | Bond distance between carbon 2 and carbon 3 | 1.572 |

| C3-C4 | Bond distance between carbon 3 and carbon 4 | 1.576 |

| C4-C1 | Bond distance between carbon 4 and carbon 1 | 1.552 |

Computational Studies on this compound Conformation and Reactivity

Density Functional Theory (DFT) Calculations for Understanding Interactions and Energetics

DFT methods, such as the commonly used B3LYP hybrid functional, calculate the total electronic energy of a molecule based on its electron density. acs.orgrsc.org By optimizing the geometry of different possible structures of this compound, researchers can identify the lowest energy (most stable) conformations. These calculations can precisely quantify the energetic effects of intramolecular interactions, such as hydrogen bonding between the hydroxyl group at position 1 and the one at position 3. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the HOMO-LUMO gap, can also be calculated, providing insight into the molecule's kinetic stability and reactivity. rsc.org

Interactive Table: Hypothetical DFT-Calculated Relative Energies for this compound Isomers

This table illustrates the type of data generated from DFT calculations, showing the relative stability of different isomers. The isomer with the lowest energy is considered the most stable.

| Isomer/Conformer | Intramolecular H-Bonding | Relative Energy (kcal/mol) | Stability Ranking |

| cis-Cyclobutane-1,3-diol (Boat) | Possible | 0.00 | Most Stable |

| cis-Cyclobutane-1,3-diol (Chair) | Unlikely | +1.5 | Less Stable |

| trans-Cyclobutane-1,3-diol | Not Possible | +0.8 | Intermediate |

Force-Modified Reaction Coordinates in Mechanochemical Studies

Mechanochemistry is a field of chemistry that explores how mechanical force can induce or alter chemical reactions. acs.orgacs.org Computational methods are essential for understanding these processes at a molecular level. One such technique involves the use of a force-modified potential energy surface (FMPES) to model how a reaction proceeds under mechanical stress. illinois.edu

This approach is particularly relevant for strained molecules like this compound. The inherent strain in the cyclobutane ring makes it a "mechanophore"—a force-responsive molecular unit. beilstein-journals.org In computational simulations, an external force can be applied to the model of the molecule, for instance by "pulling" on two atoms. researchgate.net This applied force alters the potential energy landscape along a specific reaction coordinate, such as the one for the ring-opening of the cyclobutane. illinois.edursc.org

By calculating the FMPES, researchers can predict how much force is needed to lower the activation energy barrier for a specific reaction, effectively making a thermally "forbidden" or slow reaction become accessible. For cyclobutane derivatives, studies have shown that applying a pulling force can dramatically reduce the energy barrier for the electrocyclic ring-opening reaction. illinois.edu This computational method allows scientists to screen for new mechanochemical reactions and design materials that respond to mechanical stress in predictable ways. illinois.edu

Reactivity and Reaction Mechanisms of Cyclobutane 1,3 Diol

Ring Strain and its Influence on Reactivity

The cyclobutane (B1203170) ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. libretexts.orgwikipedia.org This inherent strain profoundly influences the reactivity of cyclobutane derivatives, including cyclobutane-1,3-diol (B2657575). wikipedia.org

Angle Strain: The ideal bond angle for sp³-hybridized carbon atoms is 109.5°. libretexts.org In a planar cyclobutane structure, the internal C-C-C bond angles would be 90°, a significant deviation that creates substantial angle strain. libretexts.orgfiveable.me To alleviate some of this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. masterorganicchemistry.com This puckering slightly reduces the angle strain but introduces torsional strain.

Torsional Strain: In the puckered conformation of cyclobutane, the hydrogen atoms on adjacent carbon atoms are not perfectly eclipsed, but they are closer than in a strain-free alkane, leading to torsional strain from these eclipsing interactions. libretexts.orgmasterorganicchemistry.com

This stored energy in the ring makes cyclobutane and its derivatives, like this compound, more reactive than their acyclic counterparts or larger, less-strained cycloalkanes like cyclohexane. libretexts.orgfiveable.me The high ring strain provides a thermodynamic driving force for reactions that lead to ring-opening, as this process relieves the strain. fiveable.meresearchgate.net Consequently, this compound is susceptible to reactions that either involve the functional groups altering the ring's stability or that directly lead to the cleavage of the four-membered ring. researchgate.net

Chemical Transformations of the Hydroxyl Groups

The hydroxyl (-OH) groups of this compound are primary sites for chemical reactions, similar to other secondary alcohols.

As a secondary diol, this compound can be oxidized. The oxidation of secondary alcohols typically yields ketones. chemguide.co.ukbyjus.com Strong oxidizing agents can further cleave the ring.

Oxidation to Ketones: The oxidation of the two secondary alcohol groups in this compound can yield the corresponding diketone, cyclobutane-1,3-dione (B95015). benchchem.comsmolecule.com This transformation can be achieved using various oxidizing agents commonly employed for the oxidation of secondary alcohols. chemistrysteps.com Common reagents include chromium-based compounds like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions (Jones reagent), and potassium permanganate (B83412) (KMnO₄). chemistrysteps.comlibretexts.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) are also effective in converting secondary alcohols to ketones. libretexts.orgmasterorganicchemistry.com The general mechanism involves the formation of an intermediate, such as a chromate (B82759) ester, followed by an elimination step to form the carbon-oxygen double bond. chemistrysteps.com

Oxidative Cleavage: Under more forceful oxidizing conditions, the cyclobutane ring itself can be cleaved. Investigations into the oxidative cleavage of related cyclobutane diols have shown they can produce valuable dicarbonyl compounds. benchchem.com For instance, the oxidation of vicinal diols (1,2-diols) with reagents like sodium periodate (B1199274) (NaIO₄) results in the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons. masterorganicchemistry.com While this compound is not a vicinal diol, strong oxidants can still promote ring-opening to form dicarboxylic acids. benchchem.com

| Reactant | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Chromic Acid (H₂CrO₄) or Potassium Permanganate (KMnO₄) | Cyclobutane-1,3-dione | Oxidation benchchem.comchemistrysteps.com |

| This compound | Pyridinium Chlorochromate (PCC) | Cyclobutane-1,3-dione | Oxidation libretexts.orgmasterorganicchemistry.com |

| Cyclobutane-1,2-diol (related compound) | Sodium Periodate (NaIO₄) | Succinaldehyde (Butanedial) | Oxidative Cleavage masterorganicchemistry.com |

While the hydroxyl groups are already in a reduced state, the term "reduction" in this context can refer to two main processes: the reduction of the corresponding dione (B5365651) back to the diol, or the deoxygenation of the diol to form cyclobutane.

Reduction of Cyclobutane-1,3-dione: The reverse of the oxidation reaction is the reduction of cyclobutane-1,3-dione to form this compound. benchchem.com This is a standard method for synthesizing the diol. benchchem.comwikipedia.org The reduction can be accomplished using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). benchchem.combenchchem.com Catalytic hydrogenation over metal catalysts like ruthenium, nickel, or rhodium is also an effective method, particularly in industrial synthesis. wikipedia.orgacs.orggoogle.com The choice of reducing agent and reaction conditions can influence the stereochemistry of the resulting diol, yielding different ratios of cis and trans isomers. benchchem.com

Deoxygenation to Cyclobutane: The complete removal of the hydroxyl groups to yield the parent hydrocarbon, cyclobutane, is known as deoxygenation. Deoxygenation of diols is a more complex process. One approach involves converting the hydroxyl groups into better leaving groups, such as tosylates or mesylates, followed by reductive cleavage. wipo.int Catalytic methods for the deoxygenation of diols, often using rhenium-based catalysts like methyltrioxorhenium (MTO) with a reductant such as dihydrogen (H₂), have also been developed. acs.orgroyalsocietypublishing.orgescholarship.org These reactions often proceed under high pressure and temperature. acs.org

Ring-Opening Reactions of Cyclobutane Derivatives

The inherent ring strain makes the four-membered ring susceptible to cleavage under various conditions, a key feature of cyclobutane chemistry. researchgate.netresearchgate.net

Thermal Cleavage: When heated, cyclobutane and its derivatives can undergo a ring-opening reaction to form two alkene molecules. masterorganicchemistry.com This process, known as a retro-[2+2] cycloaddition, is thermally allowed by the Woodward-Hoffmann rules. For an unsubstituted cyclobutane, this cleavage yields two molecules of ethylene (B1197577). The pyrolysis of allene, for example, can lead to the formation of 1,3-dimethylenecyclobutane through dimerization, and this product can undergo subsequent thermal reactions. researchgate.net The thermal cleavage of photodimerized products containing cyclobutane rings has been observed to regenerate the original alkene precursors. scite.airesearchgate.netnih.gov

Photolytic Cleavage: Photochemical reactions, initiated by UV light, provide an alternative pathway for ring-opening. researchgate.net The photochemistry of cyclobutene (B1205218) derivatives, for instance, results in an efficient and stereospecific ring-opening to form conjugated dienes. cdnsciencepub.com This process is governed by orbital symmetry rules, which are different for photochemical reactions compared to thermal ones. masterorganicchemistry.com More recent studies have explored photoredox-catalyzed ring-opening reactions of functionalized cyclobutanes, enabling the formation of radical intermediates that lead to linear products. rsc.orgrsc.org

| Reaction Type | Conditions | General Product(s) | Key Principle |

|---|---|---|---|

| Thermal Ring Cleavage | High Temperature (Pyrolysis) | Two Alkene Molecules | Retro-[2+2] Cycloaddition masterorganicchemistry.com |

| Photolytic Ring Cleavage | UV Light Irradiation | Conjugated Dienes (from cyclobutenes) | Photochemically Allowed Electrocyclic Reaction masterorganicchemistry.comcdnsciencepub.com |

Acid-Catalyzed Ring Opening: In the presence of acid, the hydroxyl group of a cyclobutanol (B46151) can be protonated, converting it into a good leaving group (water). cdnsciencepub.com Departure of water generates a cyclobutyl carbocation. This carbocation is highly unstable due to increased ring strain and can undergo rapid rearrangement. The most common rearrangement is a ring-opening C-C bond cleavage to form a more stable, open-chain carbocation, which can then be trapped by a nucleophile or eliminate a proton to form an alkene. cdnsciencepub.com Studies on bicyclic cyclobutanols have shown that acid-catalyzed dehydration can lead to complex rearrangements and the formation of fused ring systems. cdnsciencepub.com Nickel-catalyzed ring-opening reactions of tertiary cyclobutanols with boronic acids have also been shown to proceed, leading to linear ketone products. rsc.orgrsc.org

Base-Catalyzed Ring Opening: Base-catalyzed ring-opening is less common for simple cyclobutanols but can occur if the substituents facilitate it. For example, strong bases can be used in the ring opening of cyclobutanones. In one instance, sodium hydroxide (B78521) was used to open a cyclobutanone (B123998) ring to form a carboxylic acid intermediate as part of a synthetic sequence. cdnsciencepub.com Generally, ring-opening reactions of cyclobutane systems are driven by the release of strain and are more readily achieved under thermal, photolytic, or acidic conditions. researchgate.net

Nucleophilic Attack and Skeletal Rearrangements

The reactivity of this compound is significantly influenced by its inherent ring strain, which is approximately 26.7 kcal/mol. researchgate.net This strain can be harnessed to drive skeletal rearrangements, particularly when a reactive intermediate such as a carbocation is formed. While direct nucleophilic attack on the hydroxyl groups is uncommon without prior activation, acid-catalyzed reactions provide a clear pathway to such rearrangements.

Under acidic conditions, a hydroxyl group can be protonated, transforming it into a good leaving group (water). Its departure generates a secondary carbocation on the cyclobutane ring. This cation is poised to undergo rearrangement to alleviate ring strain. One classic transformation is the pinacol (B44631) rearrangement, which occurs in 1,2-diols. masterorganicchemistry.com In a related fashion, carbocation-mediated structural reorganizations in polycyclic systems containing diols can lead to significant skeletal changes, such as altering a bicyclo[3.2.1]nonane framework through an alkyl shift following the formation of a secondary carbocation from a diol precursor. nih.gov

Furthermore, strain-release-driven reactions can be initiated through other means, such as electrochemical oxidation, which has been shown to activate non-biased alkyl cyclobutanes and trigger skeletal rearrangements. researchgate.net In some cases, these reactions can result in a formal ring contraction, transforming a cyclobutane derivative into a cyclopropane (B1198618) product. researchgate.net The stereochemistry of the diol and its substituents plays a critical role in directing the course of these rearrangements, allowing for the stereospecific synthesis of complex cyclobutane structures. acs.org

Mechanochemical Studies of Cyclobutane-Based Mechanophores

The strained cyclobutane ring is a prime candidate for use as a "mechanophore"—a molecular unit that undergoes a specific chemical reaction in response to an applied mechanical force. rsc.org When a cyclobutane mechanophore is incorporated into a polymer chain, forces generated by methods like ultrasonication or mechanical stretching can be channeled to the mechanophore, triggering a [2+2] cycloreversion reaction. acs.orgnih.gov This process can transform the polymer backbone from a non-conjugated to a conjugated state, altering material properties. acs.org This principle has been exploited to create stress-responsive materials and to gate or sequence chemical reactions, where the opening of a cyclobutane mechanophore enables a subsequent reaction. rsc.org

Elucidation of Reactivity-Structure Relationships under Mechanical Force

The efficiency of a mechanochemical reaction is highly dependent on the molecular structure of the mechanophore and how force is transmitted to the targeted bond. researchgate.net Studies on various cyclobutane derivatives have established key relationships between structure and mechanochemical reactivity.

Stereochemistry of Polymer Attachment: The geometry of the points where the polymer chain is attached to the cyclobutane ring is crucial. A cis arrangement of the force-transducing substituents generally leads to a lower threshold force for activation compared to a trans arrangement. nih.govresearchgate.net This is attributed to more efficient chemo-mechanical coupling and a greater change in compliance between the ground and transition states for the cis isomer. nih.gov

Substituent Effects: Both electronic and steric properties of substituents on the cyclobutane ring can significantly alter its reactivity. Diphenyl substituents have been shown to lower the threshold force for ring-opening compared to dialkyl or diester groups, making diphenyl cyclobutane a promising low-force mechanophore. researchgate.net Even remote changes to the polymer attachment points can have a significant impact on reactivity. researchgate.net

Fused Ring Structures: In more complex "ladder-type" mechanophores, where other rings are fused to the central cyclobutane, the reactivity is less sensitive to the strain of the distal fused rings. nsf.govnih.gov Instead, the reactivity is primarily governed by the steric or electronic properties affecting the first bond that breaks in the cyclobutane ring. nsf.gov

The following table summarizes key structure-activity relationships observed in cyclobutane mechanophores.

| Mechanophore Feature | Observation | Mechanistic Implication |

| Cis vs. Trans Polymer Attachment | Cis-isomers activate at lower forces than trans-isomers. nih.gov | Force is more efficiently coupled to the reaction coordinate in the cis geometry. nih.gov |

| Substituents on Scissile Bond | Diphenyl substituents significantly lower the activation force compared to alkyl groups. researchgate.net | The substituents stabilize the diradical intermediates formed during ring-opening. researchgate.net |

| Fused Ring Systems | Reactivity is insensitive to the strain of distal fused rings. nsf.govnih.gov | The activation process is primarily dictated by the properties of the bond being broken, not the overall strain of the larger structure. nsf.govnih.gov |

| Pulling Attachment Structure | The chemical structure of the pulling attachments has a profound effect on force-coupled reactivity. nsf.gov | The efficiency of force transmission to the scissile bond is highly dependent on the immediate molecular environment. researchgate.net |

Analysis of Threshold Activation Force and Transition States

A central goal in mechanochemistry is to quantify the force required to trigger a reaction and to understand the nature of the transition state. Single Molecule Force Spectroscopy (SMFS) has been a pivotal technique for these measurements. acs.orgnsf.gov

Studies on a series of ladder-type cyclobutane mechanophores revealed distinct threshold activation forces. For example, two mechanophores with an exo configuration, referred to as LD and NLD, showed similar threshold forces of 1910 ± 14 pN and 1920 ± 25 pN, respectively. nsf.gov A related mechanophore with an endo configuration (BLD) exhibited a lower threshold force of 1800 ± 37 pN. nsf.gov

Computational studies, using methods like the "External Force is Explicitly Included" (EFEI) model, complement these experiments by calculating activation energies and mapping the potential energy surface under force. chemrxiv.org These calculations show a strong correlation between the experimentally measured threshold force and the calculated activation energy for the breaking of the first bond. nsf.govnih.gov For instance, at an applied force of 2.0 nN, the calculated activation energies for LD, NLD, and BLD were 17.1, 16.7, and 15.0 kcal/mol, respectively. nsf.gov The ~2 kcal/mol higher activation energy for LD and NLD is consistent with their ~100 pN higher measured threshold force compared to BLD. nsf.gov

Analysis of the transition states indicates that for these ladder-type mechanophores, activation proceeds through a similar "early" transition state, where the first C-C bond is elongated but not fully broken. nsf.govnih.gov The structure of the transition state is largely insensitive to the nature of other rings fused to the cyclobutane. nsf.gov The validity of these calculated transition states is confirmed by ensuring they represent a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency. chemrxiv.org

The table below presents quantitative data for several cyclobutane-based mechanophores.

| Mechanophore | Configuration | Threshold Force (pN) | Calculated Activation Energy (at 2.0 nN) |

| LD (exo-ladderane/ene) | exo | 1910 ± 14 nsf.gov | 17.1 kcal/mol nsf.gov |

| NLD (exo-bicyclohexene-peri-naphthalene) | exo | 1920 ± 25 nsf.gov | 16.7 kcal/mol nsf.gov |

| BLD (endo-benzoladderene) | endo | 1800 ± 37 nsf.gov | 15.0 kcal/mol nsf.gov |

Applications of Cyclobutane 1,3 Diol in Materials Science and Polymer Chemistry

Cyclobutane-1,3-diol (B2657575) as a Building Block for Novel Polymers

This compound and its derivatives serve as foundational units for creating a new generation of polymers, bridging the property gap between flexible aliphatic and rigid aromatic polymers. und.edu The strained four-membered ring provides a unique blend of rigidity and processability, making these building blocks suitable for designing and synthesizing novel materials. und.edu While the diol itself is a key monomer, its precursor, cyclobutane-1,3-dione (B95015), can be reduced to form the diol, highlighting a critical synthetic pathway. benchchem.com Furthermore, related structures, such as cyclobutane-1,3-diacid (CBDA), are also utilized, often in conjunction with diols, to create cyclobutane-containing polymers. researchgate.netcolab.ws

The bifunctional nature of this compound, with its two hydroxyl groups, makes it an ideal candidate for incorporation into polyesters. smolecule.com Research has demonstrated that this compound can be used in a [2+2] photocyclization process to form a semi-rigid diacid unit, which is then integrated into polymers such as poly(ether-alt-ester) (PEAT). smolecule.com The resulting PEAT polymers exhibit unique thermal and chemical properties. smolecule.com

The synthesis of polyesters is a primary application. For instance, a series of cyclobutane-containing polyesters were synthesized via melt polycondensation of a derivative, trans-1,3-cyclobutane dimethanol (CBDO-1), with various aromatic and aliphatic diacids. rsc.org Similarly, the well-known commercial copolyester Tritan™ is produced using a substituted derivative, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCD), showcasing the industrial relevance of this class of monomers. wikipedia.orgresearchgate.net The general principle involves the polycondensation reaction between the diol (like this compound) and a dicarboxylic acid, eliminating a small molecule like water to form the ester linkages of the polymer chain. essentialchemicalindustry.org

Condensation reactions are the primary method for synthesizing cyclobutane-containing polymers (CBPs). This process involves reacting the hydroxyl groups of this compound (or its derivatives) with the carboxylic acid groups of a diacid monomer. researchgate.netnih.gov For example, a series of CBPs known as poly-α-truxillates were created by the condensation of α-truxillic acid (a cyclobutane (B1203170) diacid) with various diols like ethylene (B1197577) glycol and 1,4-butanediol. researchgate.net

This versatile synthesis route allows for the creation of a wide array of polymers. By selecting different diacid co-monomers, the properties of the final polyester (B1180765) can be systematically tuned. rsc.org Melt polymerization is a common industrial technique used for this purpose, where the monomers are heated together in a molten state to drive the reaction forward. und.edursc.org This method was successfully used to produce a new series of polyesters from a cyclobutane-containing diol and diacids such as terephthalic acid and adipic acid. rsc.org

The inclusion of the cyclobutane ring in a polymer backbone is a key strategy for developing functional materials with tailored properties. benchchem.com The semi-rigid nature of the cyclobutane unit imparts properties that are distinct from those of polymers made from more flexible aliphatic rings or more rigid aromatic rings. researchgate.netnih.gov

One of the most significant functional properties achieved is enhanced impact resistance. Research on copolyesters incorporating 2,2,4,4-tetramethyl-1,3-cyclobutane diol (CBDO) shows that these materials have exceptionally high impact resistance. txst.eduresearchgate.net It is theorized that the cis-isomer of the diol creates "kinks" in the polymer structure, which helps to absorb impact forces. txst.edu This leads to materials with superior toughness and ductility. wikipedia.org Moreover, the structural diversity of cyclobutane-based monomers allows for the creation of polymers with a broad and tunable range of physical properties, including glass transition temperatures (Tg) that can vary from 120 to 230 °C. acs.org This tunability is crucial for designing materials for specific high-performance applications. acs.org

Impact of this compound on Polymer Properties

Polymers containing the cyclobutane ring demonstrate notable thermal stability, a critical attribute for materials processing and end-use applications. wikipedia.orgresearchgate.net Despite the inherent ring strain energy of the cyclobutane structure, derived polymers are often stable at high temperatures. nih.gov For example, a biorenewable cyclobutane-containing diacid building block showed high thermal stability up to at least 250°C. nih.gov

Research has quantified the thermal properties of various cyclobutane-containing polyesters, showing they are suitable for applications requiring high-temperature resistance. Polyesters synthesized from the derivative trans-1,3-cyclobutane dimethanol (CBDO-1) exhibit high decomposition temperatures and a wide range of glass transition temperatures, depending on the diacid co-monomer used. und.edursc.org Similarly, polyesters based on 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) are known for being very stable, both thermally and mechanically. wikipedia.orgresearchgate.net

| Polymer System | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Source |

|---|---|---|---|

| Polyesters from CBDO-1 | 33 to 114 °C | 381 to 424 °C | und.edursc.org |

| Polyesters from substituted CBDO monomers | 120 to 230 °C | Not specified | acs.org |

| Poly-α-truxillates | Comparable to PET | Comparable to PET | researchgate.netresearchgate.net |

| CBDA-3 Diacid Monomer | Not applicable (monomer) | Stable up to 250°C; 5% weight loss at 285°C | nih.gov |

| CBDO-based Copolyesters (with bisphenols) | Near 200 °C | 385 to 420 °C | researchgate.net |

In addition to thermal robustness, polymers derived from this compound exhibit significant chemical and photochemical stability. The cyclobutane ring itself has been shown to be resilient, tolerating both acidic and basic conditions without degradation. researchgate.netcolab.ws Studies on poly-α-truxillates, a type of cyclobutane-containing polymer, revealed that their chemical and photochemical stabilities are comparable to that of polyethylene (B3416737) terephthalate (B1205515) (PET), a widely used and stable commercial polyester. researchgate.netresearchgate.net

The incorporation of rigid cycloaliphatic diols, such as derivatives of this compound, in place of certain aromatic diols can enhance the photostability of polyesters. researchgate.net Polyesters made with 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), for example, demonstrate good photo-oxidative stability. wikipedia.org This resistance to degradation from light exposure is a crucial advantage for materials intended for outdoor use or applications requiring long-term optical clarity. wikipedia.org

Semi-Crystalline Character of Cyclobutane-Derived Polymers

The incorporation of the cyclobutane ring, a semi-rigid structural unit, into polymer backbones imparts a unique combination of properties that bridge the gap between flexible aliphatic and rigid aromatic polymers. morressier.com This semi-rigid nature, stemming from the conformationally strained four-membered ring, directly influences the crystallinity of the resulting materials. morressier.comnih.gov The ability of these polymers to crystallize is highly dependent on the specific structure of the cyclobutane monomer, including its stereochemistry and the nature of its substituents.

For instance, polyesters synthesized from terephthalic acid and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) can range from amorphous to semi-crystalline depending on the diol composition. swaminathansivaram.in The rigidity of the cyclobutyl ring in TMCD contributes to higher heat resistance and impact strength in these copolyesters compared to those made with more flexible diols. researchgate.net Similarly, in polyesters derived from related cycloaliphatic diols, the stereochemistry plays a crucial role; the trans isomer generally promotes higher crystallinity and glass transition temperatures (Tg) compared to the cis isomer. nih.gov

This compound in the Design of Bio-Based Materials

The growing demand for sustainable alternatives to petroleum-derived chemicals has spurred significant research into bio-based monomers for polymer synthesis. researchgate.net this compound and its derivatives, particularly dicarboxylic acids (CBDAs), are promising building blocks for creating bio-based materials. morressier.comnih.gov These monomers can be synthesized from renewable resources, such as agro-residues and biomass-derived platform chemicals like furfural (B47365) and sorbic acid. morressier.comnih.govacs.org The resulting bio-based polyesters have demonstrated promising thermal, chemical, and photochemical stability, making them viable for a range of applications. morressier.com

Synthesis of Renewable Cyclobutane-1,3-dicarboxylic Acid Building Blocks from Bio-Derived Precursors

A key strategy for producing bio-based cyclobutane monomers is the [2+2] photocycloaddition reaction of bio-derived olefins. morressier.comnih.gov This method uses light energy, often from environmentally friendly and cost-effective UV sources, to form the cyclobutane ring in a stereoregular manner. nih.govacs.org

Several renewable precursors have been successfully used to synthesize cyclobutane-1,3-dicarboxylic acid (CBDA) analogues:

From Furfural: A novel renewable building block, (1α,2α,3β,4β)-2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid (CBDA-5), has been synthesized from furfural. acs.orgacs.org The process begins with a Knoevenagel condensation between furfural and malonic acid to yield 2-furanacrylic acid. researchgate.net This is followed by esterification, a solvent-free [2+2] photodimerization of the resulting ethyl 2-furanacrylate, and subsequent hydrolysis to produce the final CBDA-5 diacid. acs.orgacs.orgresearchgate.net This building block shows potential for producing fully bio-based polyesters. acs.orgresearchgate.net